molecular formula C16H13FN2OS2 B2659941 4-Fluorobenzyl 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide CAS No. 339015-41-7

4-Fluorobenzyl 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide

Cat. No. B2659941
CAS RN: 339015-41-7
M. Wt: 332.41
InChI Key: WXHJBAYWPDBMCY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

A study has investigated the hydrolysis and photolysis kinetics of this compound in water . The hydrolysis half-lives of this compound depending on pH, initial concentration, and temperature were found to be 14.44 days at pH = 5 and 1.60 days at pH = 7 . The photolysis half-life of this compound in different initial concentrations were 8.77 hours at 1.0 mg L-1, 8.35 hours at 5.0 mg L-1, and 8.66 hours at 10.0 mg L-1 . The results indicated that the degradation of this compound followed first-order kinetics .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 332.41. More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the sources I found.

Scientific Research Applications

Antibacterial Activity in Agriculture

A study found that sulfone derivatives containing 1,3,4-oxadiazole moieties, closely related to the specified compound, demonstrated significant antibacterial activities against rice bacterial leaf blight. Specifically, a derivative with a similar structure was highly effective in reducing this plant disease, surpassing commercial agents. It also stimulated increased activity of certain enzymes in rice, enhancing plant resistance and improving chlorophyll content while reducing malondialdehyde content, thus minimizing damage caused by the pathogen (Shi et al., 2015).

Role in Protein Interaction Studies

Research on similar sulfhydryl-containing compounds has been pivotal in studying protein interactions. For instance, a water-soluble aromatic disulfide has been utilized for determining sulfhydryl groups in biological materials, contributing valuable insights into protein structures and functions (Ellman, 1959).

Applications in Corrosion Inhibition

Compounds with 1,3,4-oxadiazole derivatives have been explored for their corrosion inhibition properties. A study indicated that certain derivatives effectively inhibited corrosion of mild steel in sulfuric acid. The research suggests that these compounds form a protective layer on the metal surface, highlighting their potential in industrial applications (Ammal et al., 2018).

Antitubercular Agent Development

A derivative of 1,3,4-oxadiazoles was found to be an effective antitubercular agent against Mycobacterium tuberculosis. The compounds showed selective antimycobacterial effects and low toxicity, indicating their potential as new class antituberculosis agents (Karabanovich et al., 2016).

Potential in Herbicide Development

Research has shown that the introduction of fluorine atoms into certain compounds can significantly alter their herbicidal properties. This suggests the potential of fluorine-containing compounds, like the one , in developing more effective herbicides with improved selectivity for certain crops (Hamprecht et al., 2004).

Future Directions

The research on this compound can be helpful for its safety assessment and increase the understanding of its behavior in water environments . Further studies could focus on its potential applications, environmental impact, and ways to mitigate any associated risks.

properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS2/c1-21-14-5-3-2-4-13(14)15-18-19-16(20-15)22-10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHJBAYWPDBMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorobenzyl 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide

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